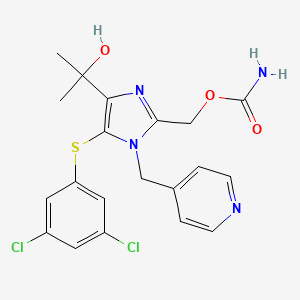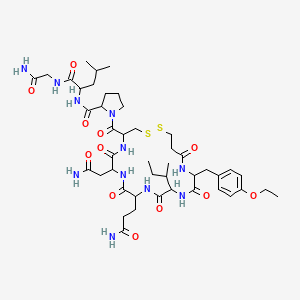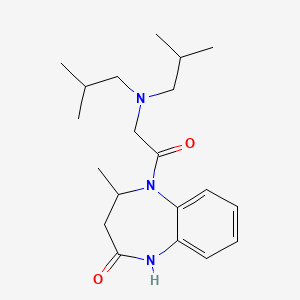
Euphorbia factor Ti9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Euphorbia factor Ti9 is a diterpenoid compound isolated from the latex of Euphorbia species. It is known for its complex structure and significant biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Euphorbia factor Ti9 involves multiple steps, starting from simpler diterpenoid precursors. The process typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .
Industrial Production Methods
Industrial production of this compound is still in the research phase, with efforts focused on optimizing yield and purity. Methods such as plant extraction and biotechnological approaches are being explored to produce this compound on a larger scale .
化学反応の分析
Types of Reactions
Euphorbia factor Ti9 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further modified for specific applications .
科学的研究の応用
Euphorbia factor Ti9 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.
Biology: Investigated for its role in plant defense mechanisms and interactions with herbivores and pathogens.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antimicrobial properties.
作用機序
The mechanism of action of Euphorbia factor Ti9 involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by inhibiting topoisomerase II and activating caspase pathways. Additionally, it exhibits anti-inflammatory effects by suppressing the NF-κB signaling pathway .
類似化合物との比較
Euphorbia factor Ti9 is unique among diterpenoids due to its specific structural features and biological activities. Similar compounds include:
Euphorbia factor L3: Known for its anticancer properties.
Euphorbia factor L2: Exhibits anti-inflammatory and antimicrobial activities.
Ingenol mebutate: Used in the treatment of actinic keratosis
These compounds share some structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
特性
CAS番号 |
64633-54-1 |
|---|---|
分子式 |
C36H46O8 |
分子量 |
606.7 g/mol |
IUPAC名 |
[(1S,6R,10S,13S,14R,15R)-14-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (2Z,4Z,6E,8E,10Z)-tetradeca-2,4,6,8,10-pentaenoate |
InChI |
InChI=1S/C36H46O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)44-36-30(33(36,5)6)27-20-26(22-37)21-34(41)28(19-23(2)31(34)40)35(27,42)24(3)32(36)43-25(4)38/h9-20,24,27-28,30,32,37,41-42H,7-8,21-22H2,1-6H3/b10-9-,12-11+,14-13+,16-15-,18-17-/t24-,27+,28?,30?,32-,34-,35-,36-/m1/s1 |
InChIキー |
VQGWPWJCHRWDIP-QYLCVVIDSA-N |
異性体SMILES |
CCC/C=C\C=C\C=C\C=C/C=C\C(=O)O[C@@]12[C@@H]([C@H]([C@]3([C@H](C1C2(C)C)C=C(C[C@]4(C3C=C(C4=O)C)O)CO)O)C)OC(=O)C |
正規SMILES |
CCCC=CC=CC=CC=CC=CC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


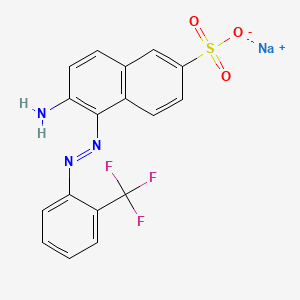
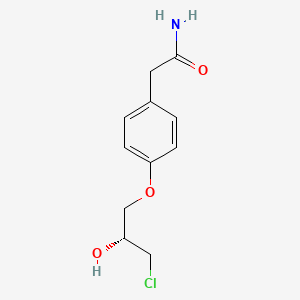


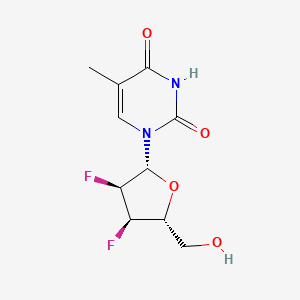
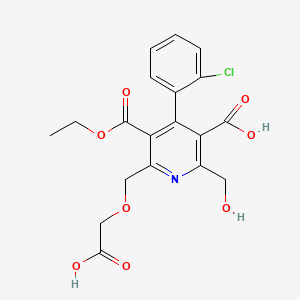


![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride](/img/structure/B12783552.png)
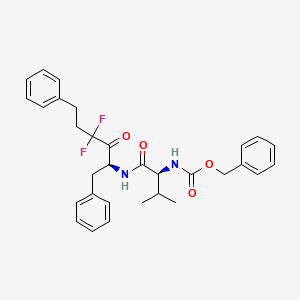
![(1R,2R,6S,7R)-4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B12783559.png)
